(4Z)-1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolidine-3,5-dione core, which is a common structural motif in many biologically active molecules. The presence of fluorophenyl and nitrophenyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde in the presence of a suitable base to form the corresponding intermediate. This intermediate is then reacted with pyrazolidine-3,5-dione under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts like piperidine or triethylamine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst can enhance the reaction rate and product yield. The reaction parameters, such as temperature, pressure, and flow rate, are carefully controlled to achieve optimal production conditions .
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and nitrophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the compound can yield corresponding carboxylic acids, while reduction can produce amines
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for further investigation in pharmacology and toxicology studies.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles. This makes it a promising candidate for the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
Uniqueness
(4Z)-1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is unique due to its combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5/c1-12-2-5-15(25(28)29)10-17(12)19-9-8-16(30-19)11-18-20(26)23-24(21(18)27)14-6-3-13(22)4-7-14/h2-11H,1H3,(H,23,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLVQUZNILFGC-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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